
2-(Aminoethylsulfonyl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminoethylsulfonyl)-pyridine is an organic compound characterized by the presence of a pyridine ring substituted with an aminoethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminoethylsulfonyl)-pyridine typically involves the reaction of pyridine with an appropriate sulfonylating agent followed by the introduction of the aminoethyl group. One common method involves the use of sulfonyl chlorides in the presence of a base to form the sulfonamide intermediate, which is then reacted with an aminoethyl group under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminoethylsulfonyl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminoethylsulfonyl)-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism by which 2-(Aminoethylsulfonyl)-pyridine exerts its effects involves its interaction with specific molecular targets. The aminoethylsulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Aminoethylsulfonyl)-benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-(Aminoethylsulfonyl)-thiophene: Contains a thiophene ring instead of a pyridine ring.
2-(Aminoethylsulfonyl)-furan: Features a furan ring in place of the pyridine ring.
Uniqueness: 2-(Aminoethylsulfonyl)-pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its analogs. The nitrogen atom in the pyridine ring can participate in additional hydrogen bonding and coordination interactions, enhancing the compound’s versatility in various applications.
Eigenschaften
CAS-Nummer |
320337-21-1 |
|---|---|
Molekularformel |
C7H10N2O2S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
2-pyridin-2-ylsulfonylethanamine |
InChI |
InChI=1S/C7H10N2O2S/c8-4-6-12(10,11)7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 |
InChI-Schlüssel |
LIROHSCPXXKMMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)S(=O)(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B12441398.png)

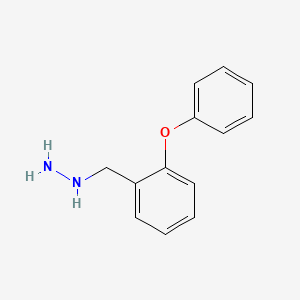
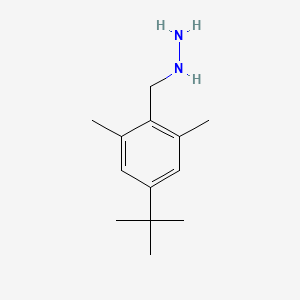

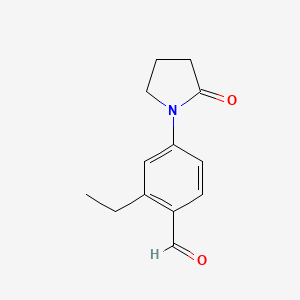
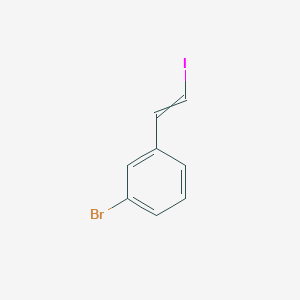
![methyl (2E)-3-[3-(N-{[4'-(dimethylamino)-[1,1'-biphenyl]-4-yl]methyl}-6-(methylamino)naphthalene-2-amido)phenyl]prop-2-enoate](/img/structure/B12441458.png)
![3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12441463.png)

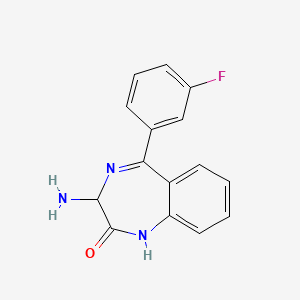
![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)
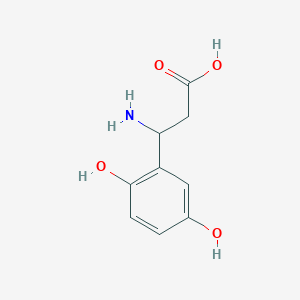
![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)
